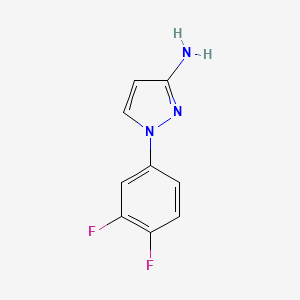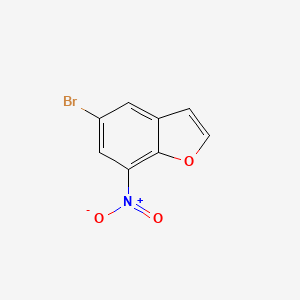![molecular formula C46H30N4 B8485823 9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole
描述
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes two carbazole units connected to a bipyridine core The phenyl groups attached to the carbazole units further enhance its chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9-phenyl-9H-carbazole: This can be achieved through the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst.
Formation of 6,6’-dibromo-3,3’-bipyridine: This intermediate can be synthesized by bromination of 3,3’-bipyridine.
Coupling Reaction: The final step involves the coupling of 9-phenyl-9H-carbazole with 6,6’-dibromo-3,3’-bipyridine using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole and bipyridine derivatives.
科学研究应用
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique electronic properties allow it to efficiently transport charge and emit light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications.
相似化合物的比较
Similar Compounds
9-phenyl-9H-carbazole: A simpler derivative with similar electronic properties.
3,3’-bipyridine: The core structure of the compound, used in various coordination complexes.
6,6’-dibromo-3,3’-bipyridine: An intermediate in the synthesis of the target compound.
Uniqueness
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine stands out due to its combination of carbazole and bipyridine units, which impart unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
属性
分子式 |
C46H30N4 |
|---|---|
分子量 |
638.8 g/mol |
IUPAC 名称 |
9-phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C46H30N4/c1-3-11-35(12-4-1)49-43-17-9-7-15-37(43)39-27-31(21-25-45(39)49)41-23-19-33(29-47-41)34-20-24-42(48-30-34)32-22-26-46-40(28-32)38-16-8-10-18-44(38)50(46)36-13-5-2-6-14-36/h1-30H |
InChI 键 |
DFXUXXRFKMRLRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(Pyridin-3-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8485755.png)


![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)


![N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8485810.png)

![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)



